molecular formula C12H17N3O5 B14766367 5-Aminoallyl-2'-deoxyuridine

5-Aminoallyl-2'-deoxyuridine

Cat. No.: B14766367
M. Wt: 283.28 g/mol
InChI Key: PHHNSDQQIXGORJ-GOIXXYQUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Aminoallyl-2’-deoxyuridine is a modified nucleotide used extensively in molecular biology. It is a derivative of deoxyuridine, where an aminoallyl group is attached to the 5th carbon of the uracil ring. This modification allows for the incorporation of various labels, making it a valuable tool in DNA labeling and detection techniques .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminoallyl-2’-deoxyuridine typically involves the Heck coupling reaction. Initially, an iodine atom is introduced at the 5th carbon of the uracil ring through electrophilic halogenation. This is followed by a reaction with allylamine in the presence of palladium catalysts, resulting in the formation of the aminoallyl group .

Industrial Production Methods: Industrial production of 5-Aminoallyl-2’-deoxyuridine follows similar synthetic routes but on a larger scale. The process involves stringent purification steps, including high-performance liquid chromatography (HPLC), to ensure the high purity of the final product .

Scientific Research Applications

5-Aminoallyl-2’-deoxyuridine has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of 5-Aminoallyl-2’-deoxyuridine involves its incorporation into DNA during synthesis. The aminoallyl group allows for subsequent labeling with fluorescent dyes or other markers, enabling the detection and analysis of DNA sequences. This process is facilitated by various DNA polymerases and reverse transcriptases .

Comparison with Similar Compounds

  • 5-Azido-2’-deoxyuridine
  • 5-Bromo-2’-deoxyuridine
  • 5-Fluoro-2’-deoxyuridine

Comparison: While all these compounds are modified nucleotides used for labeling and detection, 5-Aminoallyl-2’-deoxyuridine is unique due to its aminoallyl group, which provides a versatile site for further chemical modifications. This makes it particularly useful for applications requiring high labeling efficiency and specificity .

Properties

Molecular Formula

C12H17N3O5

Molecular Weight

283.28 g/mol

IUPAC Name

5-[(E)-3-aminoprop-2-enyl]-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C12H17N3O5/c13-3-1-2-7-5-15(12(19)14-11(7)18)10-4-8(17)9(6-16)20-10/h1,3,5,8-10,16-17H,2,4,6,13H2,(H,14,18,19)/b3-1+/t8-,9+,10+/m0/s1

InChI Key

PHHNSDQQIXGORJ-GOIXXYQUSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C/C=C/N)CO)O

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)CC=CN)CO)O

Origin of Product

United States

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